
N,N'-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(benzamida) de N,N'-((6-cloro-1,3,5-triazin-2,4-diil)bis(imino(9,10-dihidro-9,10-dioxoantraceno-5,1-diil))) es un compuesto orgánico complejo con la fórmula molecular C45H26ClN7O6 y un peso molecular de 796.19 g/mol Este compuesto presenta un anillo de triazina sustituido con grupos cloro e imino, unidos a porciones de antraceno y benzamida
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Bis(benzamida) de N,N'-((6-cloro-1,3,5-triazin-2,4-diil)bis(imino(9,10-dihidro-9,10-dioxoantraceno-5,1-diil))) normalmente implica la reacción de 6-cloro-1,3,5-triazina con derivados de antraceno bajo condiciones controladas. La reacción se lleva a cabo en presencia de solventes adecuados como dioxano o dicloroetano, y bases como carbonato de sodio . La mezcla de reacción se refluye para facilitar la sustitución de los átomos de cloro con los grupos funcionales deseados.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando reactores automatizados y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de irradiación de microondas también se ha explorado para mejorar las velocidades de reacción y la eficiencia .
Análisis De Reacciones Químicas
Tipos de Reacciones
Bis(benzamida) de N,N'-((6-cloro-1,3,5-triazin-2,4-diil)bis(imino(9,10-dihidro-9,10-dioxoantraceno-5,1-diil))) experimenta varias reacciones químicas, que incluyen:
Reacciones de Sustitución: El grupo cloro en el anillo de triazina puede ser sustituido con diferentes nucleófilos, como aminas o tioles, bajo condiciones básicas.
Oxidación y Reducción: La porción de antraceno puede participar en reacciones redox, lo que lleva a la formación de diferentes estados de oxidación.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen carbonato de sodio, dioxano y dicloroetano. Las reacciones generalmente se llevan a cabo bajo condiciones de reflujo para garantizar una sustitución completa y un alto rendimiento .
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de la naturaleza de los sustituyentes introducidos. Por ejemplo, la sustitución con aminas puede conducir a la formación de varios derivados de amina del compuesto .
Aplicaciones Científicas De Investigación
Bis(benzamida) de N,N'-((6-cloro-1,3,5-triazin-2,4-diil)bis(imino(9,10-dihidro-9,10-dioxoantraceno-5,1-diil))) tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción de Bis(benzamida) de N,N'-((6-cloro-1,3,5-triazin-2,4-diil)bis(imino(9,10-dihidro-9,10-dioxoantraceno-5,1-diil))) involucra su interacción con objetivos moleculares específicos y vías. El compuesto puede unirse al ADN y a las proteínas, lo que lleva a la inhibición de procesos celulares como la replicación y la transcripción . La porción de antraceno también contribuye a su capacidad para generar especies reactivas de oxígeno, que pueden inducir la muerte celular en las células cancerosas .
Comparación Con Compuestos Similares
Compuestos Similares
Propazina: Un derivado de triazina utilizado como herbicida.
Cloruro de Cianúrico: Un compuesto de triazina utilizado en la síntesis de tintes y resinas.
Simazina: Otro herbicida de triazina con propiedades químicas similares.
Unicidad
Bis(benzamida) de N,N'-((6-cloro-1,3,5-triazin-2,4-diil)bis(imino(9,10-dihidro-9,10-dioxoantraceno-5,1-diil))) es único debido a su combinación de porciones de triazina, antraceno y benzamida, que confieren propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
49658-80-2 |
|---|---|
Fórmula molecular |
C45H26ClN7O6 |
Peso molecular |
796.2 g/mol |
Nombre IUPAC |
N-[5-[[4-[(5-benzamido-9,10-dioxoanthracen-1-yl)amino]-6-chloro-1,3,5-triazin-2-yl]amino]-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C45H26ClN7O6/c46-43-51-44(49-31-21-9-17-27-35(31)39(56)25-15-7-19-29(33(25)37(27)54)47-41(58)23-11-3-1-4-12-23)53-45(52-43)50-32-22-10-18-28-36(32)40(57)26-16-8-20-30(34(26)38(28)55)48-42(59)24-13-5-2-6-14-24/h1-22H,(H,47,58)(H,48,59)(H2,49,50,51,52,53) |
Clave InChI |
ITFSHPJCGBGLHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=NC(=NC(=N5)Cl)NC6=CC=CC7=C6C(=O)C8=C(C7=O)C(=CC=C8)NC(=O)C9=CC=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



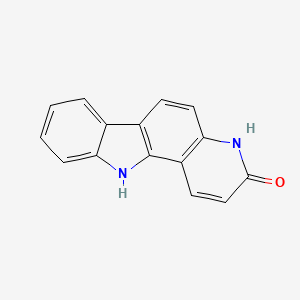
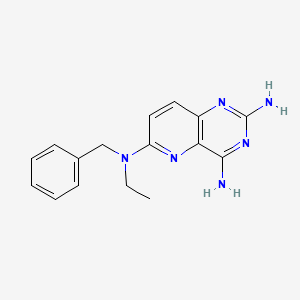
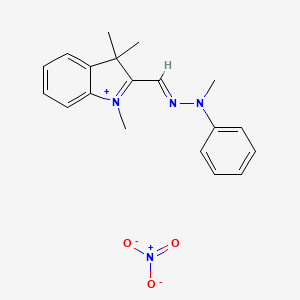

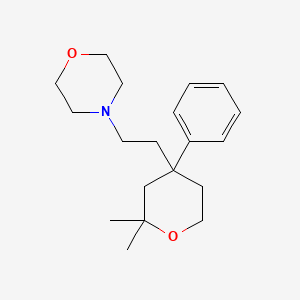
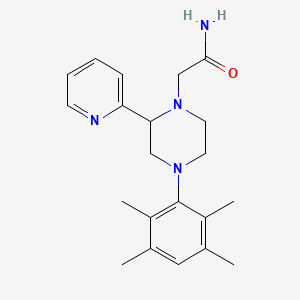
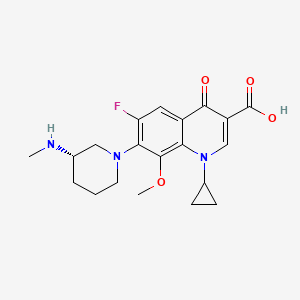
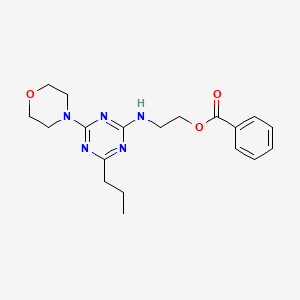


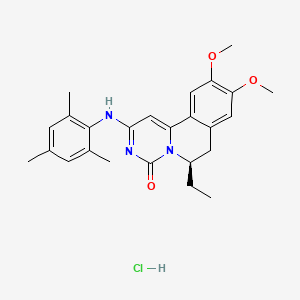
![8-(4-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12732583.png)

